Hydrazine acetate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

acetic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHNDHXQDJQEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064632 | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-65-1, 13255-48-6 | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

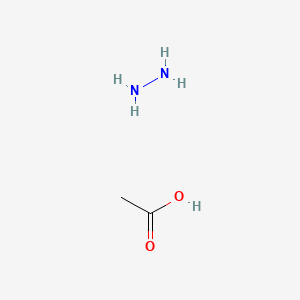

What is the chemical structure of hydrazine acetate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydrazine acetate, a versatile reagent in organic synthesis. It covers its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental detail to support advanced research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₂H₈N₂O₂, is the salt formed from the reaction of hydrazine and acetic acid.[1][2] It exists as a white to light yellow crystalline powder.[1][2] The structure consists of the hydrazinium cation (H₂N-NH₃⁺) and the acetate anion (CH₃COO⁻).

Caption: Ionic structure of hydrazinium acetate.

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₈N₂O₂ | [1][3] |

| Molecular Weight | 92.10 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 100-102 °C | [1][5] |

| Boiling Point | 171.46 °C (estimate) | [1] |

| Density | 1.2495 g/cm³ (estimate) | [1] |

| Solubility | Highly soluble in water and polar solvents | [1][6] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark place | [1][2] |

| Element | Percentage |

| Carbon | 26.09% |

| Hydrogen | 8.76% |

| Nitrogen | 30.42% |

| Oxygen | 34.74% |

Synthesis of this compound

The most common method for synthesizing this compound is through the direct acid-base reaction of hydrazine hydrate with glacial acetic acid.[7]

Materials:

-

85% Hydrazine hydrate (0.5 mol, 28.5 mL)

-

Glacial acetic acid (0.5 mol, 28.6 mL)

-

Round-bottomed flask (100 mL)

-

Ice bath

-

Stirring apparatus

-

Reduced pressure distillation setup

-

Chloroform

-

Ethanol

Procedure:

-

Add 85% hydrazine hydrate to a 100 mL round-bottomed flask.

-

Place the flask in an ice bath and begin stirring.

-

Slowly add glacial acetic acid dropwise, maintaining the reaction temperature between 0-10°C.[8]

-

After the addition is complete, continue stirring the mixture at room temperature for 40 minutes.[8]

-

Remove the water from the reaction mixture by distillation under reduced pressure.[8]

-

To the remaining liquid, add a 1:1 (v/v) mixture of chloroform and ethanol (20 mL) and stir in an ice bath to induce crystallization.[8]

-

For further crystallization, transfer the mixture to a refrigerator at 4°C.[8]

-

Remove the solvent by evaporation under reduced pressure to obtain the final white solid product.[8]

A typical yield for this procedure is approximately 90.5%.[8]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent in various areas of organic synthesis and materials science.

-

Organic Synthesis : It serves as a building block for preparing a wide range of organic derivatives.[5][9] It is also used as a reducing agent.[7]

-

Carbohydrate Chemistry : It is employed for the cleavage of glycosidic esters and for the anomeric denitration of carbohydrates.[5][7]

-

Pharmaceuticals and Agrochemicals : It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[7]

-

Materials Science : this compound is utilized in the production of polymers and resins with enhanced thermal stability and in the development of fuel cell technology.[7]

Caption: Key application areas of this compound.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[2]

| Hazard Statement | GHS Code(s) | Reference(s) |

| Toxic if swallowed, in contact with skin or if inhaled | H301 + H311 + H331 | [3] |

| May cause an allergic skin reaction | H317 | [3] |

| May cause cancer | H350 | [3] |

| Very toxic to aquatic life | H400 | [3] |

| Causes severe skin burns and eye damage | H314 | |

| May cause genetic defects | H340 |

Recommended Personal Protective Equipment (PPE):

-

Eyeshields and faceshields

-

Gloves

-

Type P2 or P3 respirator cartridges

Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible substances.[2]

References

- 1. This compound (7335-65-1) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. Hydrazine, acetate (1:1) | C2H8N2O2 | CID 165591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7335-65-1 | FH23873 | Biosynth [biosynth.com]

- 5. This compound | 7335-65-1 [chemicalbook.com]

- 6. CAS 13255-48-6: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 7335-65-1 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound 97 7335-65-1 [sigmaaldrich.com]

Synthesis of hydrazine acetate from hydrazine hydrate and acetic acid.

Synthesis of Hydrazine Acetate: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of this compound from hydrazine hydrate and acetic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, purification, and properties of this important chemical intermediate. This compound serves as a versatile reagent in organic synthesis, particularly in the formation of hydrazide derivatives and heterocyclic compounds, which are significant in pharmaceutical manufacturing[1][2][3].

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature[2][4]. It is an acetate salt of hydrazine and is soluble in polar solvents like water and ethanol[2][5]. Due to its reactive nature, it should be stored in a cool, dry, and inert atmosphere[2][6].

| Property | Value | Reference |

| CAS Number | 7335-65-1 | [2][3] |

| Molecular Formula | C₂H₈N₂O₂ | [2][6][7] |

| Molecular Weight | 92.10 g/mol | [8] |

| Appearance | White to off-white crystalline solid/powder | [2][4] |

| Melting Point | 100-102 °C | |

| Boiling Point | 117.10 °C | [6] |

| Flash Point | 40.00 °C | [6] |

Synthesis Methodologies

The most prevalent and straightforward method for preparing this compound is the direct acid-base reaction between hydrazine hydrate and acetic acid[1]. This exothermic reaction requires careful temperature control. Other reported methods include synthesis from monochloroacetic acid and the aminolysis of esters[1].

| Synthesis Method | Reactants | Reported Yield (%) | Reference |

| Direct Acid-Base Reaction | Hydrazine hydrate, Acetic acid | 90.5 | [9] |

| From Monochloroacetic Acid | Hydrazine hydrate, Monochloroacetic acid, Sodium hydroxide | ~40 | [1] |

| Microwave-Assisted | Carboxylic acids, Hydrazine hydrate | 79.0 - 90.0 | [1] |

| Ester Aminolysis | Esters, Hydrazine hydrate | >90 | [1] |

Experimental Protocol: Direct Synthesis

The following protocol is adapted from a common and efficient method for the synthesis of this compound[9].

Materials:

-

85% Hydrazine hydrate (N₂H₄·H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Chloroform (CHCl₃)

-

Ethanol (C₂H₅OH)

-

Ice bath

-

Round-bottom flask (100 mL)

-

Stirring apparatus

-

Reduced pressure distillation setup

Procedure:

-

Add 28.5 mL (0.5 mol) of 85% hydrazine hydrate to a 100 mL round-bottom flask equipped with a stirrer.

-

Place the flask in an ice bath to cool.

-

While stirring, slowly add 28.6 mL (0.5 mol) of glacial acetic acid dropwise to the flask. It is crucial to control the rate of addition to maintain the reaction temperature between 0-10°C[9].

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 40 minutes[9].

-

Remove the water from the reaction system via distillation under reduced pressure[9].

-

To the remaining liquid, add a 20 mL solvent mixture of chloroform and ethanol (1:1 v/v)[9].

-

Stir the mixture in an ice bath to induce crystallization. For further crystallization, the mixture can be transferred to a refrigerator at 4°C[9].

-

Finally, remove the solvent by evaporation under reduced pressure to obtain a white solid product of this compound. This method has a reported yield of 41.6 g (90.5%)[9].

Purification Methods

High purity is essential for pharmaceutical applications[3]. The primary method for purifying this compound is recrystallization[1].

-

Solvent Selection: The choice of solvent is critical. A commonly used solvent system for recrystallization is a mixture of chloroform and ethanol (1:1)[1][9]. For certain derivatives like hydrazine ethyl acetate hydrochloride, industrial alcohol is utilized[1][10]. An ideal solvent should dissolve the compound well at higher temperatures and poorly at lower temperatures.

-

Filtration and Drying: After crystallization, the purified product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under reduced pressure to eliminate any residual solvent[1].

-

Chromatography: For achieving very high purity or for complex mixtures, column chromatography may be employed[1]. The purity of the final product is often verified by techniques such as HPLC and by measuring its melting point[1].

Visualizations

Chemical Reaction Pathway

The synthesis of this compound is a direct acid-base neutralization reaction.

Caption: Reaction of hydrazine hydrate and acetic acid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis.

Role as a Chemical Intermediate

This compound is a valuable building block for the synthesis of more complex molecules.

Caption: this compound as a synthetic precursor.

References

- 1. This compound | 7335-65-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 7335-65-1 [m.chemicalbook.com]

- 5. CAS 13255-48-6: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 7335-65-1 | FH23873 | Biosynth [biosynth.com]

- 7. chemscene.com [chemscene.com]

- 8. Hydrazine, acetate (1:1) | C2H8N2O2 | CID 165591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrazine Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine acetate (CAS No: 7335-65-1) is the acetate salt of hydrazine, a versatile compound utilized in various chemical syntheses.[1] It serves as a key reagent and building block in the pharmaceutical and agrochemical industries, valued for its properties as a reducing agent and as a precursor for the synthesis of diverse organic compounds, particularly heterocyclic structures.[2][3] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and critical safety information pertinent to its handling and storage.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid with a faint, ammonia-like odor.[2] It is typically encountered as an anhydrous salt and is moderately to highly soluble in water and other polar solvents.[2][4] Its hygroscopic nature necessitates storage in dry conditions.[4]

Table of Physical Properties

The quantitative physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 7335-65-1 | [1][5][6] |

| Molecular Formula | C₂H₈N₂O₂ (or H₂NNH₂ · CH₃CO₂H) | [5][7][8] |

| Molecular Weight | 92.10 g/mol | [5][7][8] |

| Appearance | White to light yellow crystalline powder/solid | [1][2][7] |

| Melting Point | 100-102 °C | [1][6][9] |

| Boiling Point | 117.1 °C to 171.5 °C (estimate) | [1][5][7] |

| Density | ~1.25 g/cm³ (estimate) | [1][7][10] |

| Flash Point | 40.0 °C | [5] |

| Solubility | Soluble in Water, Methanol, DMF | [2][6][11] |

Chemical Properties and Reactivity

This compound combines the nucleophilic and reducing properties of hydrazine with the characteristics of an acetate salt. Its reactivity is central to its application in organic synthesis.

-

Reducing Agent: It can act as a reducing agent, for instance, in the deformylation of peptides, where it is considered less harsh than hydrazine alone.[1]

-

Synthesis of Heterocycles: It is a common reagent for constructing nitrogen-containing heterocyclic compounds. For example, the reaction of a 1,3-diketone with hydrazine hydrate in glacial acetic acid (which forms this compound in situ) yields pyrazole derivatives.[3]

-

Cleavage Reagent: It is employed for the cleavage of glycosidic esters and for the anomeric denitration of carbohydrates.[1][3]

-

Salt Formation: As a salt of a weak base (hydrazine, pKa ~8.1) and a weak acid (acetic acid), its solutions will have a pH determined by the relative strengths of its conjugate acid and base.[12] It is incompatible with strong oxidizing agents and bases.[9]

Logical Relationship: Acid-Base Formation

The formation of this compound is a straightforward acid-base neutralization reaction.

Caption: Formation of this compound from its base and acid precursors.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis via direct acid-base neutralization.[1][13]

Materials:

-

Hydrazine hydrate (85% solution)

-

Glacial acetic acid

-

Chloroform

-

Ethanol

-

Ice bath

-

Round-bottomed flask with magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Add 85% hydrazine hydrate (0.5 mol) to a 100 mL round-bottomed flask equipped with a magnetic stirrer.[13]

-

Place the flask in an ice bath to cool the contents to between 0-10°C.[13]

-

Slowly add glacial acetic acid (0.5 mol) dropwise to the stirring hydrazine hydrate solution using a dropping funnel, carefully maintaining the reaction temperature below 10°C.[13]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 40 minutes.[13]

-

Remove the water from the reaction mixture via distillation under reduced pressure using a rotary evaporator.[13]

-

To the remaining liquid, add a 1:1 (v/v) mixture of chloroform and ethanol to promote crystallization.[13]

-

Stir the mixture in an ice bath, then transfer to a refrigerator at 4°C for further crystallization.[13]

-

Remove the solvent by evaporation under reduced pressure to yield the final white solid product.[13]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Methods

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated slowly. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. The sharp range of 100-102 °C is indicative of high purity.[1][9]

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups. Expected characteristic absorption bands for the acetate group include asymmetric and symmetric stretching of the carboxylate (COO⁻) at approximately 1580-1610 cm⁻¹ and 1395-1435 cm⁻¹, respectively. N-H stretching vibrations from the hydrazinium ion (H₂NNH₃⁺) are expected in the range of 3000-3330 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals corresponding to the methyl protons of the acetate group and the protons of the hydrazinium ion.[14][15]

-

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with extreme care, utilizing appropriate personal protective equipment (PPE).[16]

Summary of Hazards

| Hazard Type | GHS Statement / Description | Source(s) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. | [9][14] |

| Carcinogenicity | H350: May cause cancer. | [9][14][17] |

| Skin Corrosion/Sensitization | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | [9][17] |

| Genetic Defects | H340 / R46: May cause inheritable genetic damage. | [6] |

| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects. | [9][18][19] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves (e.g., nitrile), and chemical safety goggles or a face shield.[9][17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[16][20]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[1][2] Keep in an inert atmosphere and away from incompatible materials such as bases and strong oxidizing agents.[9] Store locked up or in an area accessible only to authorized personnel. Recommended storage temperatures range from 2-8°C to 10-25°C.[1][5]

References

- 1. This compound CAS#: 7335-65-1 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 7335-65-1 | Benchchem [benchchem.com]

- 4. CAS 13255-48-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 7335-65-1 | FH23873 | Biosynth [biosynth.com]

- 6. This compound | CAS 7335-65-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound (7335-65-1) for sale [vulcanchem.com]

- 8. 乙酸肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | CAS#:7335-65-1 | Chemsrc [chemsrc.com]

- 11. This compound 97 CAS#: 13255-48-6 [m.chemicalbook.com]

- 12. Hydrazine - Wikipedia [en.wikipedia.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Hydrazine, acetate (1:1) | C2H8N2O2 | CID 165591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound(7335-65-1) 1H NMR spectrum [chemicalbook.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. This compound MSDS CasNo.7335-65-1 [m.lookchem.com]

- 19. fishersci.com [fishersci.com]

- 20. This compound(7335-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Hydrazine acetate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine acetate (CAS No: 7335-65-1) is a versatile and efficient reagent widely employed in organic synthesis, particularly within the realm of carbohydrate chemistry and for the preparation of pharmaceutical intermediates. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and its use in crucial synthetic transformations are presented. Furthermore, this document includes safety and handling information essential for laboratory use.

Chemical and Physical Properties

This compound is the salt formed from the reaction of hydrazine and acetic acid. It is typically a white to light yellow crystalline solid.[1] Its properties make it a milder alternative to pure hydrazine or hydrazine hydrate, offering greater selectivity in certain reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7335-65-1 | [3][4][5][6] |

| 13255-48-6 (alternate) | [7] | |

| Molecular Formula | C₂H₈N₂O₂ | [3][5][8] |

| H₄N₂·C₂H₄O₂ | [2] | |

| H₂NNH₂·CH₃CO₂H | [6] | |

| Molecular Weight | 92.10 g/mol | [5][6][8] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 100-102 °C | [1][4][9] |

| Boiling Point | 117.10 °C | [4] |

| Flash Point | 40.00 °C | [4] |

| Storage Temperature | 10°C - 25°C in a dark, inert atmosphere | [1][4] |

Synthesis of this compound

This compound is typically synthesized through the reaction of hydrazine hydrate with glacial acetic acid. The reaction is exothermic and requires careful temperature control.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

85% Hydrazine hydrate (28.5 mL, 0.5 mol)

-

Glacial acetic acid (28.6 mL, 0.5 mol)

-

Chloroform

-

Ethanol

-

100 mL round-bottomed flask

-

Ice bath

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

Add 85% hydrazine hydrate to a 100 mL round-bottomed flask and place it in an ice bath with stirring.

-

Slowly add glacial acetic acid dropwise to the flask, ensuring the reaction temperature is maintained between 0-10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 40 minutes.

-

Remove the water from the reaction system by distillation under reduced pressure.

-

To the remaining liquid, add a solvent mixture of chloroform and ethanol (1:1, 20 mL, v/v) and stir in an ice bath to induce crystallization.

-

Transfer the mixture to a 4°C refrigerator to promote further crystallization.

-

Remove the solvent by evaporation under reduced pressure to yield the final product as a white solid.

Expected Yield: Approximately 90.5% (41.6 g).[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in several areas of organic synthesis, most notably in carbohydrate chemistry.[2][4] It is also used as a building block for the preparation of various organic derivatives, including pharmaceuticals and agrochemicals.[1][10]

Key Applications:

-

Cleavage of Glycosidic Esters: It is employed for the selective cleavage of ester protecting groups in carbohydrates.[1][10]

-

Anomeric Denitration: this compound serves as a mild and efficient reagent for the anomeric denitration of carbohydrates.[1][10][11]

-

Deformylation: The rate of deformylation with this compound is slower than with hydrazine alone, which can be advantageous for sensitive substrates.[1]

-

Synthesis of Heterocyclic Compounds: It acts as a precursor in the synthesis of various heterocyclic compounds.[2]

Experimental Protocol: Anomeric Deacetylation of Per-acetylated Sugars

This protocol is a general representation of the use of this compound for the selective deprotection of the anomeric acetate group on a fully acetylated carbohydrate, a common step in the synthesis of glycosyl donors.

Materials:

-

Per-acetylated sugar (e.g., penta-O-acetyl-β-D-glucopyranose)

-

This compound

-

Dimethylformamide (DMF)

-

Reaction flask

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Dissolve the per-acetylated sugar in DMF in a reaction flask.

-

Add this compound to the solution at room temperature with stirring. The molar ratio of this compound to the sugar may need to be optimized depending on the substrate.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., acetone).

-

Remove the solvent under reduced pressure.

-

Purify the resulting hemiacetal by silica gel column chromatography.

Logical Relationship in Carbohydrate Synthesis

References

- 1. This compound CAS#: 7335-65-1 [m.chemicalbook.com]

- 2. This compound | 7335-65-1 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 乙酸肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound (7335-65-1) for sale [vulcanchem.com]

- 11. Use of this compound as a Mild and Efficient Reagent for Anomeric Denitration of Carbohydrates | Semantic Scholar [semanticscholar.org]

Hydrazine Acetate: A Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of hydrazine acetate. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions, supplemented by detailed experimental protocols for determining solubility, and a visualization of the experimental workflow.

Core Concepts: Solubility of this compound

This compound (C₂H₈N₂O₂) is the salt formed from the reaction of hydrazine and acetic acid. It typically appears as a white to off-white crystalline solid.[1] Its solubility is a critical parameter in its application as a reagent in chemical synthesis and as an intermediate in the pharmaceutical industry.[1]

The polarity of the solvent plays a significant role in the dissolution of this polar salt. Generally, this compound is soluble in polar solvents.[1][2][3]

Data Presentation: Qualitative Solubility of this compound

The following tables summarize the available qualitative solubility data for this compound in water and various organic solvents based on compiled information.

Table 1: Solubility in Aqueous Solution

| Solvent | Qualitative Solubility |

| Water | Soluble[1][4][5], Moderately Soluble[1], Highly Soluble[3] |

Table 2: Solubility in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Soluble[6], Slightly Soluble[4] |

| Ethanol | Moderately Soluble[1] |

| Dimethylformamide (DMF) | Soluble[6] |

| Dimethyl sulfoxide (DMSO) | Soluble[4] |

| Chloroform and Ethanol (1:1 mixture) | Used as a solvent system for recrystallization[7] |

Experimental Protocols: Determination of Solid-in-Liquid Solubility

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Temperature-controlled shaker bath or magnetic stirrer with hotplate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Thermostatically controlled oven

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker bath or on a magnetic stirrer with a controlled temperature environment.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, depending on the solvent and the compound's properties. It is advisable to run preliminary tests to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature to remove any remaining solid particles. This step is critical to prevent crystallization or further dissolution during sampling.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a validated analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

-

Data Reporting:

-

The final solubility value should be reported along with the specific temperature at which the measurement was made. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 13255-48-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (7335-65-1) for sale [vulcanchem.com]

- 4. This compound 97 CAS#: 13255-48-6 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CAS 7335-65-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | 7335-65-1 | Benchchem [benchchem.com]

Hydrazine Acetate: A Technical Guide to Stability, Handling, and Application in Laboratory Settings

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hydrazine acetate's stability, safety protocols, and applications for laboratory use, particularly within the fields of chemical synthesis and drug development. This compound serves as a versatile and crucial intermediate, but its safe and effective use requires a thorough understanding of its properties.

Overview of this compound

This compound (CAS No. 7335-65-1) is the salt formed from the reaction of hydrazine and acetic acid.[1] It typically appears as a white to off-white crystalline solid.[2][3] Due to its reactive nature, it is a valuable reagent in organic synthesis, acting as a reducing agent and a precursor for a wide range of organic compounds, including various hydrazine derivatives.[2][3][4]

In the pharmaceutical and drug development sectors, this compound is a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), especially in the development of anti-cancer agents.[3][5] It is also employed in carbohydrate chemistry for reactions like the cleavage of glycosidic esters and anomeric denitration.[1][4] Its reactivity is considered milder than that of hydrazine, which can be advantageous when working with sensitive molecules like peptides.[1][4]

Chemical Stability and Storage

While one safety data sheet indicates that this compound is chemically stable under standard ambient conditions (room temperature), its handling and storage require careful consideration to ensure safety and reagent integrity.[6]

Storage Conditions:

-

General: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7][8]

-

Temperature: Recommended storage temperatures vary, with common suggestions including 2-8°C or refrigeration.[2][3] Long-term storage at -20°C has also been noted.[9]

-

Atmosphere: For maximum stability and to prevent degradation, handling and storing under an inert gas is recommended.[6]

-

Incompatibilities: Keep away from strong acids, oxidizing agents, and sources of heat or ignition.[2]

Decomposition: Although specific thermal decomposition data is not readily available for this compound itself, metal acetate hydrazine complexes are known to decompose in multiple steps, often starting with the loss of hydrazine.[4] During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[10]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 7335-65-1 | [2][5] |

| Molecular Formula | C₂H₈N₂O₂ | [7][11] |

| Molecular Weight | 92.10 g/mol | [11][12] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 98 - 102 °C | [3][13] |

| Boiling Point | 117.1 °C | [12] |

| Flash Point | 40 °C | [12] |

| Purity (Typical) | ≥97% to 99% | [5][11][14] |

| Storage Temperature | 2-8°C is commonly recommended | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a common application are provided below.

This protocol is based on the direct acid-base reaction of hydrazine hydrate and glacial acetic acid.[15]

Materials:

-

85% Hydrazine hydrate (N₂H₄·H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Chloroform

-

Ethanol

-

Round-bottomed flask (100 mL)

-

Ice bath

-

Stirring apparatus

-

Distillation apparatus for reduced pressure

Procedure:

-

Add 85% hydrazine hydrate (28.5 mL, 0.5 mol) to a 100 mL round-bottomed flask equipped with a magnetic stirrer.[15]

-

Place the flask in an ice bath and begin stirring.[15]

-

Slowly add glacial acetic acid (28.6 mL, 0.5 mol) dropwise to the flask, ensuring the internal temperature is maintained between 0-10°C.[15]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 40 minutes.[15]

-

Remove water from the system via distillation under reduced pressure.[15]

-

To the remaining liquid, add a solvent mixture of chloroform and ethanol (1:1, 20 mL).[15]

-

Stir the mixture in an ice bath to induce crystallization. Further crystallization can be achieved by placing the mixture in a 4°C refrigerator.[15]

-

Remove the solvent by evaporation under reduced pressure to yield the final white solid product.[15]

This protocol outlines a general workflow for synthesizing hydrazone derivatives from a hydrazide intermediate, a common step in drug development.[16]

Materials:

-

A suitable hydrazide (e.g., 2-[(5-chlorobenzoxazol-2-yl)thio]acetohydrazide)

-

Various substituted aldehydes (e.g., 4-substituted benzaldehydes)

-

Ethanol or another suitable solvent

-

Reaction vessel

Procedure:

-

Dissolve the starting hydrazide compound in a suitable solvent like ethanol within a reaction vessel.

-

Add an equimolar amount of the desired substituted aldehyde to the solution.

-

The reaction can often proceed at room temperature or with gentle heating, depending on the reactivity of the substrates.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, the hydrazone product often precipitates from the solution upon cooling.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

-

Characterize the final hydrazone compounds using analytical techniques such as NMR, IR, and mass spectrometry to confirm their chemical structures.[16]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Synthesis of hydrazone derivatives for drug discovery.

Caption: Key safety and handling protocols for this compound.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

Health Hazards:

-

Toxicity: It is acutely toxic if swallowed, inhaled, or in contact with the skin.[4][9]

-

Carcinogenicity: Classified as a suspected carcinogen that may cause cancer.[4][7][9]

-

Sensitization: It may cause an allergic skin reaction.[7][9]

-

Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[7][9]

Handling Procedures:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspected before use), tightly fitting safety goggles, and protective clothing.[7][8][10]

-

Avoid the formation of dust and aerosols.[7] Use non-sparking tools to prevent ignition.[7]

-

Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[9][10]

-

Ensure emergency eyewash stations and safety showers are readily accessible.[8]

Disposal:

-

Disposal of this compound and its containers must be done through an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[7]

-

Do not let the chemical enter drains; discharge into the environment must be avoided.[7]

References

- 1. This compound CAS#: 7335-65-1 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 7335-65-1 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

- 10. This compound(7335-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound | 7335-65-1 | FH23873 | Biosynth [biosynth.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound | CAS#:7335-65-1 | Chemsrc [chemsrc.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Key Reactive Properties of Hydrazine Acetate in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine acetate (C₂H₈N₂O₂), the salt of hydrazine and acetic acid, is a versatile and valuable reagent in organic synthesis.[1] Its unique combination of basicity and nucleophilicity, coupled with its role as a reducing agent, makes it a critical tool in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] This technical guide provides a comprehensive overview of the core reactive properties of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective application in research and development.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder that is hygroscopic in nature.[1][3] It is typically synthesized through a straightforward acid-base reaction between hydrazine hydrate and acetic acid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7335-65-1 | [2] |

| Molecular Formula | C₂H₈N₂O₂ | [5] |

| Molecular Weight | 92.10 g/mol | [5] |

| Melting Point | 100-102 °C | [6] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of hydrazine hydrate with glacial acetic acid, often yielding a product with high purity (≥99%).[2][4]

Materials:

-

85% Hydrazine hydrate

-

Glacial acetic acid

-

Chloroform

-

Ethanol

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a stirrer and placed in an ice bath, add 28.5 mL (0.5 mol) of 85% hydrazine hydrate.[4]

-

Slowly add 28.6 mL (0.5 mol) of glacial acetic acid dropwise to the flask, ensuring the reaction temperature is maintained between 0-10 °C.[4]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 40 minutes.[4]

-

Remove the water from the reaction system via distillation under reduced pressure.[4]

-

To the remaining liquid, add a 1:1 (v/v) solvent mixture of chloroform and ethanol (20 mL) and stir in an ice bath to induce crystallization.[4]

-

For further crystallization, transfer the mixture to a refrigerator at 4 °C.[4]

-

Finally, remove the solvent by evaporation under reduced pressure to obtain the white solid product.[4]

Expected Yield: ~90.5%[4]

Synthesis and Purification Workflow

Below is a workflow diagram illustrating the synthesis and purification process for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Hydrazine, acetate (1:1) | C2H8N2O2 | CID 165591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Understanding the nucleophilic nature of the hydrazine moiety in hydrazine acetate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine acetate, a salt formed from the weak base hydrazine and the weak acid acetic acid, is a versatile and valuable reagent in organic synthesis. Its utility is intrinsically linked to the potent nucleophilic character of the hydrazine moiety. This technical guide provides a comprehensive exploration of the nucleophilic nature of this compound, offering insights into its reactivity, reaction mechanisms, and practical applications in research and drug development. By presenting quantitative data, detailed experimental protocols, and clear visualizations of reaction pathways, this document aims to be an essential resource for scientists leveraging the unique properties of this compound.

The Nucleophilic Character of the Hydrazine Moiety

The nucleophilicity of the hydrazine moiety is the cornerstone of its synthetic utility. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, results in a phenomenon known as the alpha effect . This effect describes the enhanced nucleophilicity of an atom due to the presence of a lone pair on an adjacent atom. The repulsion between these lone pairs raises the energy of the highest occupied molecular orbital (HOMO), making the electrons more available for donation to an electrophile.

While hydrazine itself is a potent nucleophile, in the form of this compound, its reactivity is modulated by an acid-base equilibrium. In solution, this compound exists in equilibrium with free hydrazine and acetic acid. The concentration of the highly nucleophilic free hydrazine is dependent on the pKa of the hydrazinium ion and the pH of the medium.

Quantitative Analysis of Nucleophilicity

| Nucleophile | N Parameter (in H₂O)[1] | N Parameter (in MeCN)[2] |

| Hydrazine | 13.46 | 16.45 |

These values highlight the significant nucleophilicity of hydrazine in both protic and aprotic solvents. The acetate counter-ion in this compound can influence the reaction environment, potentially acting as a general base to facilitate proton transfers in certain reaction mechanisms.

The Role of pKa in Nucleophilicity

The availability of the lone pair on the nitrogen atoms of hydrazine is crucial for its nucleophilic activity. In this compound, the hydrazine can be protonated to form the hydrazinium ion (H₂N-NH₃⁺), which is not nucleophilic. The equilibrium between the free base and its conjugate acid is governed by the pKa of the hydrazinium ion.

| Compound | pKa of Conjugate Acid (in water) |

| Hydrazine | 8.07[3] |

The pKa of the hydrazinium ion indicates that at neutral pH, a significant portion of hydrazine will exist in its free, nucleophilic form. The presence of acetate as the counter-ion can help to buffer the solution and maintain a favorable pH for nucleophilic attack.

Key Applications of this compound's Nucleophilicity

The strong nucleophilic character of the hydrazine moiety in this compound drives its utility in a wide array of chemical transformations, which are pivotal in pharmaceutical and materials science.

Formation of Hydrazones and the Wolff-Kishner Reduction

One of the most fundamental reactions of hydrazine is its condensation with aldehydes and ketones to form hydrazones. This reaction serves as the first step in the Wolff-Kishner reduction, a powerful method for the deoxygenation of carbonyl compounds to their corresponding alkanes.

Reaction Workflow: Wolff-Kishner Reduction

References

Hydrazine Acetate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine acetate, a salt formed from the reaction of hydrazine and acetic acid, serves as a highly versatile and valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its utility in organic synthesis stems from the dual nucleophilicity of the hydrazine moiety, which, when combined with the acidic medium provided by the acetate counter-ion, facilitates a variety of cyclization reactions. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of several key classes of heterocyclic compounds, namely pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridazinones. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in the fields of medicinal chemistry and drug development.

The synthesis of this compound is a straightforward acid-base reaction between hydrazine hydrate and glacial acetic acid. The resulting salt can be isolated or generated in situ for subsequent reactions.

Protocol for the Synthesis of this compound

A general and efficient method for the laboratory-scale synthesis of this compound involves the dropwise addition of glacial acetic acid to a cooled and stirred solution of hydrazine hydrate. The reaction is typically exothermic and controlling the temperature is crucial for safety and to obtain a high-purity product.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 85% hydrazine hydrate (0.5 mol).

-

Slowly add glacial acetic acid (0.5 mol) dropwise to the flask while maintaining the internal temperature between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 40 minutes.

-

Remove the water from the reaction mixture by distillation under reduced pressure.

-

To the resulting liquid, add a 1:1 (v/v) mixture of chloroform and ethanol (20 mL) and stir in an ice bath to induce crystallization.

-

For further crystallization, the mixture can be stored in a refrigerator at 4 °C.

-

Finally, the solvent is removed by evaporation under reduced pressure to yield this compound as a white solid.

This protocol typically affords this compound in high yield (around 90.5%).[1]

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a multitude of pharmaceuticals due to their diverse biological activities. The Knorr pyrazole synthesis, a classical and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The use of this compound, or hydrazine hydrate in the presence of acetic acid, provides the necessary acidic catalysis for this reaction.

General Reaction Scheme: Knorr Pyrazole Synthesis

The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.[2]

Caption: General workflow for the Knorr pyrazole synthesis.

Quantitative Data for Pyrazole Synthesis

The following table summarizes representative examples of pyrazole synthesis using hydrazine derivatives and 1,3-dicarbonyl compounds, often with acetic acid as a catalyst, which is analogous to using this compound.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Acetylacetone | Phenylhydrazine | Ethanol | Acetic Acid (catalytic) | 4 | Reflux | 85-95 |

| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid (catalytic) | 6 | Reflux | 80-90 |

| 1,3-Diphenyl-1,3-propanedione | Hydrazine Hydrate | Acetic Acid | - | 2 | Reflux | High |

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene Glycol | - | 0.5 | Room Temp | 95 |

| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid (catalytic) | 1 | 100 | 79 |

Experimental Protocol for Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative using a β-ketoester and hydrazine hydrate in the presence of acetic acid, simulating the use of this compound.[3]

-

In a 20-mL scintillation vial, mix the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

-

Filter the precipitate using a Büchner funnel and wash with a small amount of cold water.

-

Allow the solid to air dry to obtain the crude product.

-

The product can be further purified by recrystallization.

Biological Significance and Signaling Pathway: COX-2 Inhibition

Many pyrazole-containing compounds, such as Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1][5][6] By selectively inhibiting COX-2, these drugs reduce the production of prostaglandins that mediate inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. This heterocyclic core is present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] A common synthetic route involves the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from the reaction of acid hydrazides with carboxylic acids or their derivatives. The use of acetic acid as a solvent or catalyst can facilitate these transformations.

General Reaction Scheme for 1,3,4-Oxadiazole Synthesis

The synthesis often proceeds by first forming an acylhydrazide, which is then acylated to a 1,2-diacylhydrazine, followed by cyclization.

Caption: General workflow for 1,3,4-oxadiazole synthesis.

Quantitative Data for 1,3,4-Oxadiazole Synthesis

The following table provides examples of the synthesis of 1,3,4-oxadiazole derivatives, highlighting the reaction conditions and yields.

| Acyl Hydrazide | Carboxylic Acid/Derivative | Dehydrating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzoic hydrazide | Benzoic acid | POCl₃ | - | 4 | Reflux | 70-93 |

| Substituted benzohydrazides | Substituted benzoic acids | Acetic Anhydride | Acetic Acid | 2-3 | Reflux | 65-85 |

| Aromatic acid hydrazides | β-Benzoyl propionic acid | POCl₃ | - | 5-7 | Reflux | 54-66 |

| Nicotinic acid hydrazide | Benzaldehydes (to form hydrazone) | Lead oxide | Ethanol | 12 | Reflux | ~80 |

Experimental Protocol for 1,3,4-Oxadiazole Synthesis

This protocol describes the cyclization of a substituted hydrazone, derived from an acid hydrazide, using acetic acid as a key component in the reaction medium.[10]

-

Synthesize the acid hydrazide by refluxing the corresponding ester with hydrazine hydrate in ethanol.

-

React the acid hydrazide with a substituted aromatic aldehyde in an acidic medium (e.g., a few drops of glacial acetic acid in ethanol) to form the hydrazone.

-

To a solution of the hydrazone in acetic acid, add an oxidizing agent such as bromine in acetic acid and sodium acetate.

-

Stir the reaction mixture at room temperature for a specified time.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. They are integral components of many clinically used drugs, particularly antifungals and anxiolytics. The Einhorn-Brunner reaction is a classical method for their synthesis, involving the condensation of an imide with a hydrazine derivative in the presence of a weak acid.[7][11][12] The use of this compound or hydrazine in acetic acid can be employed in related syntheses starting from other precursors like amides and formamide.[7]

General Reaction Scheme: Einhorn-Brunner Reaction

This reaction provides a route to isomeric mixtures of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines.

Caption: General workflow for the Einhorn-Brunner reaction.

Quantitative Data for 1,2,4-Triazole Synthesis

The table below presents data from various synthetic routes to 1,2,4-triazoles where hydrazine and an acidic medium are employed.

| Substrate 1 | Substrate 2 | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) |

| N-formyl benzamide | Phenyl hydrazine | - | Weak Acid | - | - | Moderate |

| Hydrazones | Aliphatic amines | - | Iodine | - | - | Good |

| Carboxylic acids | Primary amidines, Monosubstituted hydrazines | - | - | - | - | up to 90 |

| Hydrazines | Formamide | - | None (Microwave) | 5-10 min | - | Good |

Experimental Protocol for 1,2,4-Triazole Synthesis

The following is a general procedure for the synthesis of 1,2,4-triazoles from hydrazides and isothiocyanates, which involves a cyclization step that can be facilitated by an acidic environment.

-

Heat a mixture of an acid hydrazide (0.01 mol) and an equimolar amount of an alkyl isothiocyanate in an oil bath at 120 °C to form the corresponding thiosemicarbazide.

-

Dissolve the resulting thiosemicarbazide in 2% aqueous sodium hydroxide and reflux the solution for 2 hours.

-

Neutralize the reaction mixture with 3M HCl to precipitate the 1,2,4-triazole-3-thione derivative.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent.

Biological Significance and Signaling Pathway: Ergosterol Biosynthesis Inhibition

Many 1,2,4-triazole-containing drugs, such as Fluconazole, are potent antifungal agents.[13][14] Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13][15][16] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to fungal cell death.[15]

Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are found in a variety of biologically active molecules with applications as cardiovascular, anticancer, and anti-inflammatory agents.[15][17][18] A primary synthetic route to pyridazinones is the condensation of γ-ketoacids or their ester derivatives with hydrazine.[19][20] Acetic acid is often used as a solvent or catalyst in these reactions, making this compound a suitable precursor.

General Reaction Scheme for Pyridazinone Synthesis

The reaction involves the cyclocondensation of a γ-ketoacid with hydrazine, followed by dehydration.

Caption: General workflow for the synthesis of pyridazinones.

Quantitative Data for Pyridazinone Synthesis

The following table summarizes the synthesis of pyridazinone derivatives from γ-ketoacids and hydrazine, often in an acidic medium.

| γ-Ketoacid/Ester | Hydrazine Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl levulinate | Hydrazine hydrate | Ethanol | 1-18 | Reflux | High | | α-Methyl-β-benzoyllactic acid | Hydrazine | Acidic medium | - | - | Good | | Cyclic ketones and glyoxalic acid | Hydrazine monohydrate | - | 1 | 50 | High | | Ferrocene derivative and acetic acid | Hydrazine hydrate | Acetic Acid/Ethanol | 4 | Reflux | - |

Experimental Protocol for Pyridazinone Synthesis

This protocol describes a one-pot synthesis of ring-fused pyridazinones from cyclic ketones and glyoxalic acid with hydrazine monohydrate.[21]

-

In a reaction vessel, warm a mixture of a cyclic ketone (50 mmol) and glyoxalic acid monohydrate (50 mmol) at 50 °C for 5 hours with stirring.

-

To the reaction mixture, add 98% hydrazine monohydrate (73 mmol).

-

Continue stirring the entire mixture at 50 °C for 1 hour.

-

After the reaction is complete, cool the mixture and isolate the product, which may precipitate or require extraction.

-

Purify the product by recrystallization.

Biological Significance and Signaling Pathways: PARP and TSPO Inhibition

Pyridazinone-based molecules have been developed as potent inhibitors of various biological targets, including Poly(ADP-ribose) polymerase (PARP) and the translocator protein 18 kDa (TSPO).[22]

PARP Inhibition: PARP inhibitors are effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. By inhibiting PARP, single-strand DNA breaks are not repaired, leading to the formation of double-strand breaks during replication, which are lethal to cancer cells with impaired homologous recombination.[17][22][23][24]

Caption: Mechanism of action of pyridazinone-based PARP inhibitors.

TSPO Ligands: TSPO is a mitochondrial protein that is upregulated in neuroinflammatory conditions. Ligands for TSPO, including some pyridazinone derivatives, have shown anti-inflammatory and neuroprotective effects by modulating mitochondrial function and inflammatory signaling pathways.[25][26][27][28][29]

Caption: Modulation of neuroinflammatory pathways by pyridazinone-based TSPO ligands.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of a diverse range of biologically important heterocyclic compounds. Its application in the construction of pyrazole, 1,3,4-oxadiazole, 1,2,4-triazole, and pyridazinone scaffolds highlights its significance in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a valuable resource for researchers aiming to synthesize novel heterocyclic entities with potential therapeutic applications. The understanding of the biological pathways in which these heterocycles are involved further underscores the importance of continued research and development in this area.

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. name-reaction.com [name-reaction.com]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 12. Einhorn-Brunner Reaction [drugfuture.com]

- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Fluconazole - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 17. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. iglobaljournal.com [iglobaljournal.com]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 28. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Hydrazine Acetate

For Immediate Release

This document provides a comprehensive overview of the safety precautions and handling guidelines for hydrazine acetate, a compound requiring meticulous management in research and development environments. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this substance.

Executive Summary

This compound is a highly toxic and carcinogenic compound that presents significant health risks upon exposure through inhalation, ingestion, or skin contact. It is also recognized as a skin sensitizer and is very toxic to aquatic life. Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, is imperative to mitigate these risks. This guide outlines the hazardous properties of this compound, provides detailed handling and emergency procedures, and offers a framework for its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns.[1][2]

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[1][2][3]

-

Skin Sensitization: May cause an allergic skin reaction (Category 1).[2][3]

-

Carcinogenicity: May cause cancer (Category 1B).[1][2][3] It is considered a suspected human carcinogen.[1][4]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][3][4]

GHS Hazard Pictograms:

-

Skull and Crossbones

-

Health Hazard

-

Environment

Signal Word: Danger

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₈N₂O₂ | [4] |

| Molecular Weight | 92.097 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 100-102 °C | [6] |

| Boiling Point | 117.1 °C at 760 mmHg | [4] |

| Solubility | Soluble in water. | [7] |

Toxicological Information

| Route of Exposure | Acute Toxicity Estimate (ATE) | Reference |

| Oral | 50 - 300 mg/kg | [1] |

| Dermal | 200 - 1000 mg/kg | [1] |

| Inhalation (Mist) | 0.5 - 1 mg/L | [1] |

Mechanism of Toxicity

The toxicity of hydrazine and its derivatives is linked to their ability to disrupt the balance of neurotransmitters and generate reactive species. Hydrazine's neurotoxicity stems from its interference with the equilibrium between gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, and glutamate, the primary excitatory neurotransmitter.[8] It achieves this by inhibiting pyridoxine (vitamin B6) and its active form, pyridoxal 5' phosphate (P5P), which is a crucial cofactor for the synthesis of GABA.[8] This reduction in GABA levels can lead to neurological effects such as seizures.[8] Furthermore, the biotransformation of hydrazines can lead to the formation of free radical species, which can bind to cellular macromolecules, cause oxidative stress, and lead to cellular dysfunction and DNA damage.[9][10]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound.[2][4][11] Therefore, it is prudent to adhere to the OELs for hydrazine as a conservative measure.

| Organization | Limit and Type | Value | Reference |

| OSHA | PEL (8-hour TWA) | 1 ppm | [12][13] |

| NIOSH | REL (2-hour Ceiling) | 0.03 ppm | [7][12] |

| ACGIH | TLV (8-hour TWA) | 0.01 ppm | [12][14] |

Experimental Protocols: Safe Handling Procedures

Due to its classification as a carcinogen and highly toxic substance, all work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[6][15]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[6]

-

Hand Protection: Double gloving with nitrile or other chemical-protective gloves is required.[16][17]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[6]

-

Skin and Body Protection: A flame-resistant lab coat must be worn.[6] Ensure clothing covers the legs and wear closed-toe shoes.[16]

-

Respiratory Protection: All handling of this compound powder must be performed in a chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4]

Weighing and Dispensing Protocol

Weighing of toxic powders can lead to airborne particles, posing a significant inhalation hazard. The following protocol must be followed:

-

Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable bench paper.[15][16]

-

Taring: Place a labeled, sealable container on the balance inside the fume hood and tare it.

-

Dispensing: Carefully transfer the this compound powder into the pre-tared container within the fume hood. Use a disposable spatula.[16] Keep the stock container closed as much as possible.[18]

-

Sealing and Re-weighing: Securely close the container with the dispensed powder. If necessary, this sealed container can be moved to a balance outside the hood for a more accurate reading.

-

Adjustments: If the weight needs to be adjusted, return the sealed container to the fume hood before opening it to add or remove material.[15]

-

Cleanup: Dispose of the bench paper and any disposable tools as hazardous waste. Decontaminate the weighing area by wiping surfaces with a towel wetted with a solvent in which this compound is soluble. Do not use a dry brush, as this can generate dust.[16]

Storage and Transport

-

Storage: Store this compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible substances such as strong oxidizing agents.[19] Long-term storage at -20°C is recommended.[19] The storage area for carcinogens must be labeled with a "carcinogen" sign.[20]

-

Transport: When transporting this compound between laboratories, use a secondary, unbreakable container.[21]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for any exposure to this compound.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]

-